molecular formula C8H7N3O B3320785 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263059-02-4

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No. B3320785
CAS RN: 1263059-02-4
M. Wt: 161.16 g/mol
InChI Key: KYWSVSMGCCNXCT-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic aromatic organic compound. It is part of the pyrazolo[1,5-a]pyrimidine family of compounds, which have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds allows for great synthetic versatility, permitting structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been the subject of various synthesis pathways for their preparation and post-functionalization . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Synthesis of Aminopyrazolopyrimidines

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has been utilized in the synthesis of aminopyrazolopyrimidines. This process involves a one-pot acid-promoted synthesis, employing the treatment of specific formamidines or carbaldehydes with cyanamide in an acid-mediated solution. This method has proven to be efficient and convenient, involving steps like deprotection, imination, acid-promoted heterocyclization, and aromatization. The synthesis process has been optimized using methanesulfonyl chloride as the solvent and further improved by microwave-assisted techniques (Tseng, Tsai, Li, & Wong, 2019).

Synthesis of Pyrazolopyrido Pyrimidines

Another application is in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which involves the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates. This synthesis procedure initially involves the preparation of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates and demonstrates the chemical reactivity and versatility of the compound in producing structurally diverse derivatives (Bruni et al., 1994).

Preparation of Functional Fluorophores

3-Formylpyrazolo[1,5-a]pyrimidines, a derivative of this compound, have been used as key intermediates in the preparation of functional fluorophores. A regioselective synthesis approach involving microwave-assisted processes has been developed to yield these intermediates. These N-heteroaryl aldehydes are then used to prepare novel fluorophores exhibiting significant fluorescence properties, highlighting their potential in applications like fluorescent probes for biological or environmental species detection (Castillo, Tigreros, & Portilla, 2018).

Antimicrobial Activity

Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, synthesized from reactions involving this compound, have shown promising antimicrobial activity. This indicates the potential of these derivatives in the development of new antimicrobial agents, highlighting another important scientific research application of the compound (Gein et al., 2009).

Electrophilic Substitutions in Pyrimidines

Pyrazolo[1,5-a]pyrimidine derivatives have been used in studies exploring electrophilic substitutions. These studies contribute to understanding the reactivity patterns of such compounds, providing valuable insights for further chemical synthesis and modification (Atta, 2011).

Fungicidal Applications

Derivatives of this compound have been synthesized as structural analogues of the systemic fungicide carboxin. These studies have shown that some of these derivatives exhibit high levels of fungicidal activity, particularly against Basidiomycete species, indicating the potential of these compounds in agricultural applications (Huppatz, 1985).

Mechanism of Action

While specific information on the mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde was not found, pyrazolo[1,5-a]pyrimidines have been studied for their anticancer potential and enzymatic inhibitory activity . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

While specific safety and hazard information for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde was not found, related compounds have been classified with hazard statements such as H302, H315, H319, and H335 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in recent years due to their significant photophysical properties and potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic routes and applications of these compounds .

properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWSVSMGCCNXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212078
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263059-02-4
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263059-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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